

# Lauflumide (NLS-4): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent currently in preclinical development by NLS Pharmaceutics.[1] Conceptualized by Laboratoire L. Lafon, Lauflumide is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is being investigated for its potential therapeutic applications in treating central nervous system disorders characterized by excessive daytime sleepiness and fatigue, such as chronic fatigue syndrome (CFS), including the fatigue associated with Long-COVID.[1][2] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key preclinical findings for Lauflumide.

## **Discovery and Development History**

**Lauflumide** was initially conceptualized by Laboratoire L. Lafon but was not developed further at the time.[1] NLS Pharmaceutics has since acquired the rights and is spearheading its development, having secured patent protection for the compound.[1] Preclinical research on **Lauflumide** has been ongoing since at least 2015. The development has focused on its potential as a more potent and safer alternative to modafinil, a widely prescribed treatment for narcolepsy and other sleep disorders. A key development goal has been to create a wake-promoting agent that does not induce rebound hypersomnia, a common side effect of many stimulants.[1]



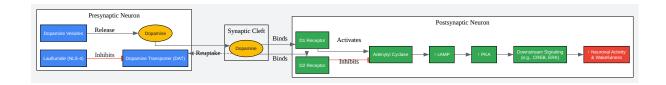
#### **Mechanism of Action**

**Lauflumide** is a selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT, **Lauflumide** increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][3] This is believed to be the primary mechanism underlying its wake-promoting effects. Preliminary studies have shown that **Lauflumide** blocks the dopamine transporter by 83%, a higher level of inhibition than that observed with methylphenidate.[1]

Unlike modafinil, whose exact mechanism of action is still not fully elucidated but is known to involve DAT inhibition, **Lauflumide** is designed to be a more targeted agent.[1] It is suggested that **Lauflumide** does not have the undesirable effects on peripheral adrenergic systems that can be associated with other stimulants.[1]

### **Signaling Pathway**

The proposed signaling pathway for **Lauflumide**'s action begins with its binding to and inhibition of the dopamine transporter on the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synaptic cleft. The increased dopamine then acts on postsynaptic dopamine receptors (D1-like and D2-like receptors), initiating downstream signaling cascades that ultimately lead to enhanced neuronal activity and wakefulness.



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Caption: Proposed signaling pathway of Lauflumide (NLS-4).

## **Quantitative Data**



Table 1: Comparative Efficacy of Lauflumide (NLS-4) and

Modafinil on Wakefulness in Mice

Treatment Group	Dose (mg/kg, i.p.)	Duration of Wakefulness Increase (min)	Notes
Lauflumide (NLS-4)	64	151.18 ± 15.33	Significantly longer wakefulness than modafinil.[4]
Modafinil	150	109.67 ± 16.59	

Data from Luca et al., 2018. Values are mean ± SEM.

Table 2: Dose-Response of Lauflumide (NLS-4) on

**Locomotor Activity in Mice** 

Dose (mg/kg, i.p.)	Effect on Locomotor Activity
32	Increase
64	Substantial Increase (plateau effect observed at higher doses)
128	No further increment from 64 mg/kg
256	No further increment from 64 mg/kg

Data from Luca et al., 2018.

# Table 3: Comparative Efficacy of Lauflumide (NLS-4) and Modafinil in a Rat Model of Chronic Fatigue



Treatment Group	Dose (mg/kg)	Outcome
Lauflumide (NLS-4)	16	Significant increase in locomotor activity during the dark phase.
Lauflumide (NLS-4)	32	Significant increase in locomotor activity during the dark phase.
Lauflumide (NLS-4)	64	Significant increase in locomotor activity during the dark phase.
Modafinil	64	Significant increase in locomotor activity during the dark phase (effect comparable to 16 mg/kg of NLS-4).
Modafinil	128	Significant increase in locomotor activity during the dark phase.

Data from Bizot et al., 2023 (SLEEP 2023 abstract).[5]

# Experimental Protocols Wake-Promoting Effects in Mice (EEG/EMG Study)

- Animals: C57BL/6J mice.
- Surgery: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
- Drug Administration: Lauflumide (64 mg/kg) or modafinil (150 mg/kg) was administered via intraperitoneal (i.p.) injection at the onset of the light period.[6][7] A vehicle control (10% DMSO in saline) was also used.[6]
- Data Recording: EEG and EMG were continuously recorded for 24 hours post-injection.

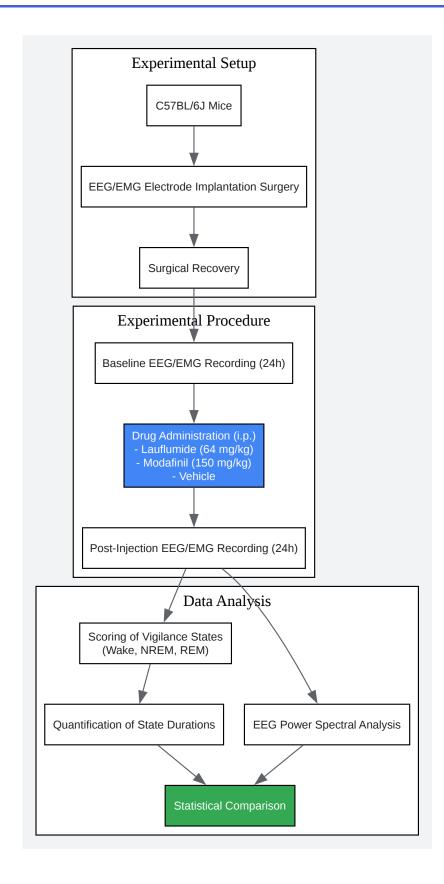






- Data Analysis: Vigilance states (wakefulness, NREM sleep, REM sleep) were scored, and the duration of each state was quantified. EEG power densities were also analyzed to assess the quality of sleep and wakefulness.
- Key Findings: Lauflumide at 64 mg/kg induced a significantly longer period of wakefulness compared to 150 mg/kg of modafinil.[6][7] Importantly, Lauflumide did not cause rebound hypersomnia, and the subsequent recovery sleep showed less NREM sleep and delta activity compared to modafinil, suggesting a lower sleep pressure.[4][6]





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**Caption:** Experimental workflow for assessing wake-promoting effects.



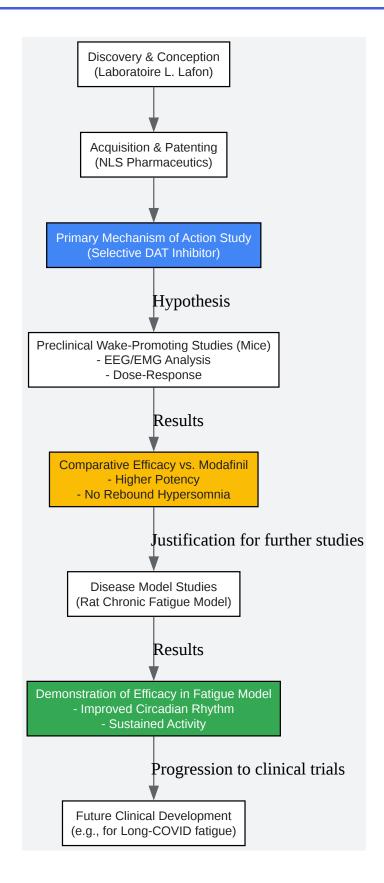
### **Chronic Fatigue Model in Rats**

- Animals: Male Sprague-Dawley rats (7-8 weeks old).[5]
- Fatigue Induction: Rats were subjected to a fatigue-inducing procedure for seven consecutive days.[5] This procedure aimed to disrupt the circadian rhythm, leading to decreased motor activity during the dark period (the active phase for rats) and increased activity during the light period.[5]
- Drug Administration: Following the fatigue procedure, rats received three daily
  administrations of Lauflumide (16, 32, or 64 mg/kg), modafinil (64 or 128 mg/kg), or a
  vehicle control before the start of the dark period.[5]
- Data Recording: Locomotor activity was recorded in the home cage for three days following the fatigue procedure.[5]
- Data Analysis: The total distance traveled during the dark and light periods was measured to assess the impact of the drugs on the disrupted circadian activity rhythm.
- Key Findings: The fatigue procedure successfully induced an impairment in circadian activity.
   [5] Both Lauflumide and modafinil dose-dependently increased locomotor activity during the dark phase.
   [5] Notably, the effect of 16 mg/kg of Lauflumide was comparable to 64 mg/kg of modafinil, suggesting a higher potency for Lauflumide in this model.
   [5][8] The effects of Lauflumide were also noted to be more sustained than those of modafinil.

## **Logical Relationships in Development**

The development of **Lauflumide** has followed a logical progression from its initial conception to preclinical proof-of-concept studies. The initial observation of its wake-promoting potential led to comparative studies with the standard-of-care, modafinil. The demonstration of superior potency and a favorable side effect profile (lack of rebound hypersomnia) in basic models has justified its advancement into more complex, disease-relevant models such as the chronic fatigue model. The positive results from these studies are paving the way for potential clinical trials.





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Caption: Logical flow of Lauflumide's development.



#### Conclusion

Lauflumide (NLS-4) represents a promising next-generation wake-promoting agent with a clear mechanism of action as a selective dopamine transporter inhibitor. Preclinical studies have consistently demonstrated its superior potency to modafinil and a favorable safety profile, notably the absence of rebound hypersomnia. Its efficacy in a preclinical model of chronic fatigue suggests its potential as a valuable therapeutic option for debilitating conditions such as myalgic encephalomyelitis/chronic fatigue syndrome and Long-COVID. Further clinical development will be crucial to ascertain its safety and efficacy in human populations.

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